REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:5]=1)([O-:3])=[O:2].[Cl-].[Al+3].[Cl-].[Cl-].[C:21](Cl)(=[O:23])[CH3:22].Cl>C(=S)=S.C(OCC)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[O:10][C:11]1[CH:12]=[CH:13][C:14]([C:21](=[O:23])[CH3:22])=[CH:15][CH:16]=1)([O-:3])=[O:2] |f:1.2.3.4|
|
Name
|
|
Quantity
|
10.17 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
10.06 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
then stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction medium is left
|
Type
|
CUSTOM
|
Details
|
to return to 23° C.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling down again to 0° C.
|
Type
|
EXTRACTION
|
Details
|
After decantation, the medium is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed with water, with a saturated solution of sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It is then dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
then evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
then purified by chromatography on a Biotage-type silica column (eluent: ethyl acetate-heptane: 1-4)
|
Type
|
WASH
|
Details
|
After washing with diethyl ether
|
Type
|
CUSTOM
|
Details
|
a yellow-coloured powder is obtained
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(OC2=CC=C(C=C2)C(C)=O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |